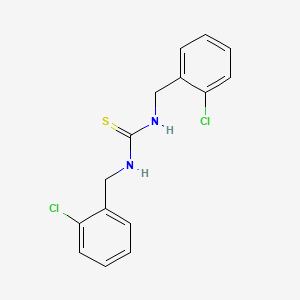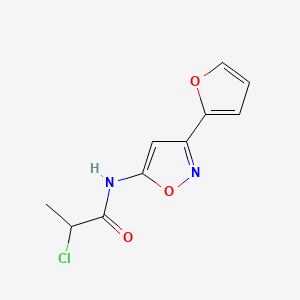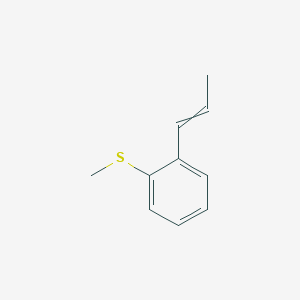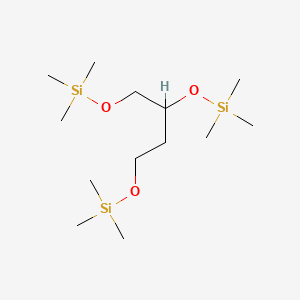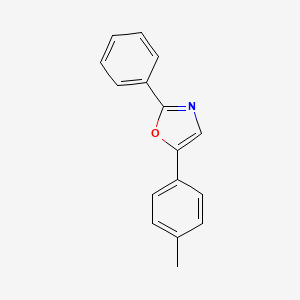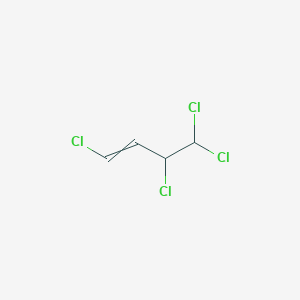
1,3,4,4-Tetrachlorobut-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4,4-Tetrachlorobut-1-ene is an organic compound with the molecular formula C₄H₄Cl₄. It is a chlorinated derivative of butene, characterized by the presence of four chlorine atoms attached to the carbon chain. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,3,4,4-Tetrachlorobut-1-ene can be synthesized through the chlorination of butene derivatives One common method involves the chlorination of 3,4-dichloro-1-buteneThe reaction conditions, such as temperature and pressure, are carefully controlled to ensure the selective formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in specialized reactors designed to handle the corrosive nature of chlorine gas. The reaction mixture is often filtered to remove any solid by-products, and the desired product is purified through distillation or other separation techniques .
化学反応の分析
Types of Reactions
1,3,4,4-Tetrachlorobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Addition Reactions: The double bond in the butene moiety can participate in addition reactions with electrophiles like hydrogen halides or halogens.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia are commonly used under basic conditions.
Electrophilic Addition: Hydrogen chloride or bromine can be used under mild conditions to add across the double bond.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts can reduce the compound under high pressure and temperature.
Major Products Formed
Substitution: Products like 1,3,4-trichlorobut-1-ene or 1,3-dichlorobut-1-ene.
Addition: Products like 1,3,4,4-tetrachlorobutane.
Reduction: Products like 1,3,4-trichlorobutane or butane.
科学的研究の応用
1,3,4,4-Tetrachlorobut-1-ene is utilized in various scientific research applications, including:
Chemistry: As a precursor for synthesizing more complex chlorinated compounds and studying reaction mechanisms.
Biology: Investigating its effects on biological systems and potential use as a biochemical probe.
Medicine: Exploring its potential as a pharmacological agent or intermediate in drug synthesis.
Industry: Used in the production of specialty chemicals, polymers, and as a reagent in organic synthesis
作用機序
The mechanism of action of 1,3,4,4-Tetrachlorobut-1-ene involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of chlorine atoms and the double bond. It can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biochemical effects. The pathways involved may include the formation of adducts with proteins or nucleic acids, affecting their function and stability .
類似化合物との比較
Similar Compounds
- 1,2,3,4-Tetrachlorobutane
- 1,1,2,2-Tetrachloroethane
- 1,1,1,2-Tetrachloroethane
Comparison
1,3,4,4-Tetrachlorobut-1-ene is unique due to the specific positioning of chlorine atoms and the presence of a double bond. This structure imparts distinct reactivity compared to other tetrachlorinated compounds. For example, 1,2,3,4-Tetrachlorobutane lacks the double bond, making it less reactive in addition reactions. Similarly, tetrachloroethanes have different chlorine atom arrangements, leading to variations in their chemical behavior and applications .
特性
CAS番号 |
2984-40-9 |
|---|---|
分子式 |
C4H4Cl4 |
分子量 |
193.9 g/mol |
IUPAC名 |
1,3,4,4-tetrachlorobut-1-ene |
InChI |
InChI=1S/C4H4Cl4/c5-2-1-3(6)4(7)8/h1-4H |
InChIキー |
VOKPCIYQZYABPF-UHFFFAOYSA-N |
正規SMILES |
C(=CCl)C(C(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





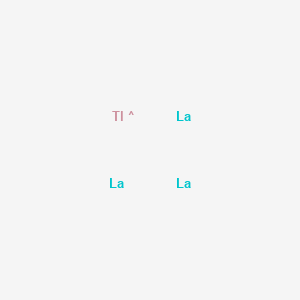
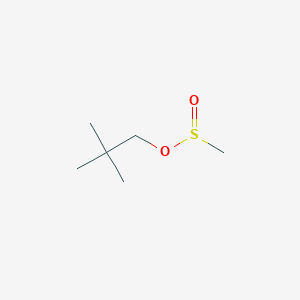
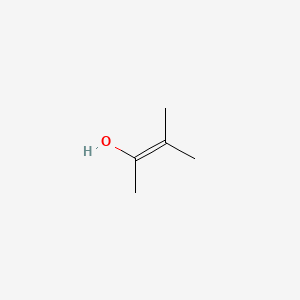
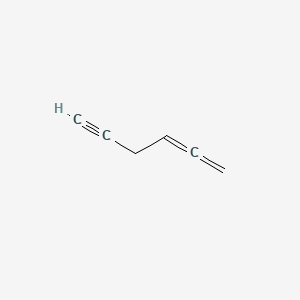
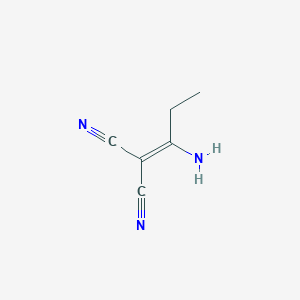
![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B14683156.png)
